molecular formula C6H7F3O B574442 3-Cyclopropyl-1,1,1-Trifluoroacetone CAS No. 161237-00-9

3-Cyclopropyl-1,1,1-Trifluoroacetone

Cat. No.: B574442
CAS No.: 161237-00-9
M. Wt: 152.116
InChI Key: IXLGFBLZHLQOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-1,1,1-Trifluoroacetone: is an organofluorine compound with the molecular formula C6H7F3O . It is characterized by the presence of a cyclopropyl group and three fluorine atoms attached to a propanone backbone. This compound is known for its unique chemical properties, making it a valuable substance in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1,1,1-Trifluoroacetone can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced chemical reactors and continuous flow systems to ensure consistent quality and high efficiency. The process may include steps such as distillation and purification to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-1,1,1-Trifluoroacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-Cyclopropyl-1,1,1-Trifluoroacetone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its ability to interact with biological targets and modify their activity makes it a valuable tool for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can improve the performance of products such as coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1,1,1-Trifluoroacetone involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function. This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 1-Cyclopropyl-1-propanone
  • 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-
  • 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone
  • 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone
  • 3-(2-Chlorophenyl)-1,1,1-trifluoro-2-propanone
  • 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone

Uniqueness: What sets 3-Cyclopropyl-1,1,1-Trifluoroacetone apart from similar compounds is its combination of a cyclopropyl group and a trifluoromethyl group. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

161237-00-9

Molecular Formula

C6H7F3O

Molecular Weight

152.116

IUPAC Name

3-cyclopropyl-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C6H7F3O/c7-6(8,9)5(10)3-4-1-2-4/h4H,1-3H2

InChI Key

IXLGFBLZHLQOQG-UHFFFAOYSA-N

SMILES

C1CC1CC(=O)C(F)(F)F

Synonyms

2-Propanone, 3-cyclopropyl-1,1,1-trifluoro-

Origin of Product

United States

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